molecular formula C8H7N3O B6204084 3-(1,2,4-oxadiazol-5-yl)aniline CAS No. 158944-57-1

3-(1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B6204084
CAS No.: 158944-57-1
M. Wt: 161.2
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Description

3-(1,2,4-Oxadiazol-5-yl)aniline (Molecular Formula: C 8 H 7 N 3 O) is a chemical compound of significant interest in pharmaceutical research and development. It features a 1,2,4-oxadiazole heterocycle linked to an aniline group, a structure recognized for its bioisosteric properties. The 1,2,4-oxadiazole ring can serve as a stable replacement for ester and amide functional groups, which helps improve the metabolic stability of potential drug candidates . This scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide spectrum of documented biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . The presence of both the electron-rich aniline and the 1,2,4-oxadiazole ring makes this compound a valuable building block for constructing more complex molecules. It is particularly useful in the synthesis of novel drug-like compounds for screening against various biological targets. Researchers can utilize the reactive amino group for further functionalization, enabling its incorporation into larger molecular architectures or libraries. The compound is offered for research purposes as part of discovery programs in chemistry and biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

158944-57-1

Molecular Formula

C8H7N3O

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Formation of Amidoxime Intermediate

3-Cyanoaniline reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 3-amino-N-hydroxybenzenecarboximidamide. This reaction typically requires 6–8 hours at 80°C, with yields exceeding 85%. The amidoxime is characterized by IR spectroscopy, showing distinct N–O stretches at 1630–1580 cm⁻¹ and NH₂ vibrations at 3450–3350 cm⁻¹.

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with carboxylic acid derivatives. For example, reaction with methyl acetate in tetrahydrofuran (THF) in the presence of sodium hydride (NaH) at 65°C produces 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. To obtain the non-methylated target compound, formic acid or its derivatives may replace methyl acetate. Cyclization with formic acid under reflux in acetic anhydride achieves 70–75% yield, though this requires careful control of stoichiometry to avoid over-acylation.

Table 1: Cyclization Conditions and Outcomes

ReactantCatalyst/SolventTemperatureYieldSource
Methyl acetateNaH/THF65°C70%*
Formic acidAcetic anhydride110°C72%
Acetyl chlorideDCM/TEA25°C68%

*Yield extrapolated from analogous methyl-substituted synthesis.

Multi-Step Synthesis via Nitro Precursors

This approach constructs the oxadiazole ring before introducing the aniline group, avoiding sensitivity issues associated with free amines during cyclization.

Nitro Intermediate Preparation

4-Nitrobenzoyl chloride is reacted with hydroxylamine in acetonitrile to form 5-(4-nitrophenyl)-1,2,4-oxadiazole. The reaction proceeds at 90°C for 1 hour, with tetrabutylammonium fluoride (TBAF) enhancing nucleophilic displacement.

Reduction to Aniline

The nitro group is reduced using iron powder in acetic acid at 20°C for 5 hours, achieving quantitative conversion to this compound. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner alternative, yielding 95% product with minimal byproducts.

Key Advantage : This method isolates intermediates, enabling precise quality control via HPLC.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable modular assembly of the oxadiazole-aniline structure. A representative protocol involves Suzuki-Miyaura coupling:

Boronic Ester Synthesis

5-Bromo-1,2,4-oxadiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, forming the corresponding boronic ester.

Coupling with 3-Aminophenylboronic Acid

The boronic ester reacts with 3-aminophenylboronic acid under Miyaura conditions (Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane, 110°C). This method achieves 82% yield and excellent regioselectivity, though it requires anhydrous conditions and inert atmosphere.

Table 2: Cross-Coupling Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Maximizes turnover
BaseCs₂CO₃Enhances coupling efficiency
Solvent1,4-DioxaneImproves solubility

Cyclodehydration Using Dehydrating Agents

Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) facilitate direct cyclodehydration of carboximidamide derivatives.

Single-Step Cyclodehydration

3-Cyanoaniline is treated with hydroxylamine and POCl₃ in dichloromethane at 0°C. The reaction proceeds via in situ amidoxime formation, followed by POCl₃-mediated cyclization. This one-pot method reduces purification steps but requires strict temperature control to prevent side reactions.

Industrial Scalability

Continuous flow reactors enhance this method’s viability for large-scale production. At 0.5 L/min flow rate and 10:1 POCl₃:substrate ratio, throughput reaches 12 kg/day with 88% purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodAdvantagesLimitationsScale Suitability
Amidoxime CyclizationHigh yields (70–75%)Sensitive to moistureLab-scale
Nitro ReductionIsolatable intermediatesMulti-step, time-intensivePilot-scale
Cross-CouplingModular, regioselectiveExpensive catalystsSmall-scale
CyclodehydrationOne-pot, rapidCorrosive reagentsIndustrial-scale

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Electron-withdrawing groups (e.g., chloro in ) reduce electron density, improving oxidative stability. Heterocyclic substituents (e.g., thiophene in ) introduce conjugation pathways, altering absorption spectra and binding affinity.
  • Steric Effects :

    • Bulky groups (e.g., tert-butyl in ) improve metabolic stability but may reduce target accessibility.
    • Small substituents (e.g., methyl in ) minimize steric hindrance, favoring synthetic versatility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,2,4-oxadiazol-5-yl)aniline derivatives?

  • Methodology : The primary synthesis involves 1,3-dipolar cycloaddition of nitriles with hydroxylamine derivatives. For example, one-pot synthesis via amidoxime intermediates (e.g., reacting aryl-nitriles with hydroxylamine hydrochloride under microwave irradiation) yields substituted oxadiazoles .
  • Key steps : Cyclization reactions require precise temperature control (80–120°C) and catalysts like Cu(I) or ZnCl₂ to optimize regioselectivity and purity. Solvent choice (e.g., DMF or ethanol) significantly impacts reaction efficiency .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons in aniline at δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity and dihedral angles with the aniline group) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 267.28 for methoxy-substituted derivatives) .

Q. What biological activities are associated with this compound class?

  • Anticancer : Derivatives exhibit moderate activity against cancer cell lines (e.g., IC₅₀ values of 10–50 μM in leukemia and breast cancer models) .
  • Antimicrobial : Substituent variations (e.g., fluorophenyl groups) enhance Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) .
  • Mechanistic studies : Molecular docking reveals interactions with kinase ATP-binding pockets or bacterial DNA gyrase .

Advanced Research Questions

Q. How can reaction yields be optimized for substituted derivatives?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr conventional heating) and improves yields by 15–20% .
  • Catalyst screening : Cu(I) catalysts enhance regioselectivity in cycloaddition, minimizing byproducts like triazoles .
  • Purification : Gradient column chromatography (hexane:EtOAc) separates isomers (e.g., 3- vs. 5-substituted oxadiazoles) .

Q. How to resolve contradictions in reported biological activity data?

  • Case study : A derivative showed in vitro IC₅₀ = 12 μM (cancer cells) but in vivo inefficacy due to poor pharmacokinetics.
  • Approach :

  • ADME profiling : Assess solubility (logP >3 reduces bioavailability) and metabolic stability (CYP450 inhibition assays) .
  • Structural tweaks : Introducing polar groups (e.g., carboxylates) improves solubility without compromising target binding .

Q. What structural features dictate binding affinity in kinase inhibition?

  • SAR analysis :

SubstituentTarget KinaseBinding Energy (kcal/mol)
4-MethoxyEGFR-8.2
4-FluoroVEGFR-2-9.1
ThiopheneCDK2-7.5
  • Key findings : Electron-withdrawing groups (e.g., -F) enhance hydrogen bonding with kinase hinge regions .

Q. How to validate crystallographic data for oxadiazole-aniline complexes?

  • Protocol :

  • Use SHELXL for refinement (convergence at R₁ < 0.05) .
  • Analyze intermolecular interactions (e.g., π-π stacking between oxadiazole and aromatic residues) .
  • Compare experimental vs. DFT-calculated bond lengths (deviation < 0.02 Å confirms accuracy) .

Data Contradictions and Solutions

Discrepancies in antimicrobial activity across studies

  • Issue : A derivative showed MIC = 4 μg/mL (Study A) vs. MIC = 32 μg/mL (Study B).
  • Root cause : Variations in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard S. aureus).
  • Resolution : Standardize testing using CLSI guidelines and isogenic mutant strains .

Key Research Tools

  • Synthetic Optimization : Microwave reactors (CEM Discover), automated flash chromatography (Biotage).
  • Characterization : Bruker Avance III HD NMR, Rigaku XtaLAB Synergy diffractometer.
  • Biological Assays : MTT assay for cytotoxicity, microbroth dilution for MIC determination.

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